7-chloro-5-nitro-1H-indole
Overview
Description
7-chloro-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 5th position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-nitro-1H-indole can be achieved through various synthetic routes. One common method involves the nitration of 7-chloroindole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure selective nitration at the 5th position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-nitro-1H-indole undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 7-chloro-5-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-5-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chlorine atom may also contribute to the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
5-chloro-7-nitro-1H-indole: Similar structure with chlorine and nitro groups at different positions.
7-chloro-5-amino-1H-indole: Reduction product of 7-chloro-5-nitro-1H-indole.
5-nitro-1H-indole: Lacks the chlorine atom at the 7th position.
Uniqueness
This compound is unique due to the specific positioning of the chlorine and nitro groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
7-chloro-5-nitro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARLPCQURDIIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572924 | |
Record name | 7-Chloro-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196205-09-1 | |
Record name | 7-Chloro-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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